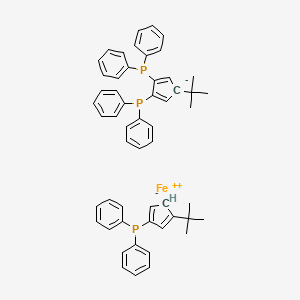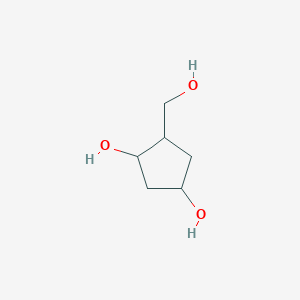![molecular formula C16H15FN2O2 B14799628 2-{[(4-fluorophenyl)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B14799628.png)
2-{[(4-fluorophenyl)carbonyl]amino}-N,N-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-fluorobenzoyl)amino]-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorobenzoyl group attached to an amino group, which is further connected to a dimethylbenzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorobenzoyl)amino]-N,N-dimethylbenzamide typically involves the reaction of 4-fluorobenzoic acid with N,N-dimethylbenzamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of 2-[(4-fluorobenzoyl)amino]-N,N-dimethylbenzamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[(4-fluorobenzoyl)amino]-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom in the benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with different functional groups.
科学研究应用
2-[(4-fluorobenzoyl)amino]-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[(4-fluorobenzoyl)amino]-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The fluorobenzoyl group plays a crucial role in enhancing the binding affinity and specificity of the compound towards its target.
相似化合物的比较
Similar Compounds
Cyproflanilide: A benzamide derivative with insecticidal properties.
Flubendazole: An anthelmintic compound used to treat worm infections.
Methyl 4-[(2-fluorobenzoyl)amino]benzoate: A related compound with similar structural features.
Uniqueness
2-[(4-fluorobenzoyl)amino]-N,N-dimethylbenzamide is unique due to its specific combination of a fluorobenzoyl group and a dimethylbenzamide structure, which imparts distinct chemical and biological properties
属性
分子式 |
C16H15FN2O2 |
|---|---|
分子量 |
286.30 g/mol |
IUPAC 名称 |
2-[(4-fluorobenzoyl)amino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C16H15FN2O2/c1-19(2)16(21)13-5-3-4-6-14(13)18-15(20)11-7-9-12(17)10-8-11/h3-10H,1-2H3,(H,18,20) |
InChI 键 |
BEYHMGSZEQCTCA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methoxy-5-(1H-pyrrol-2-yl)-2-[(E)-(5-undecylpyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14799546.png)
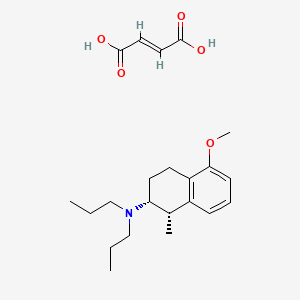
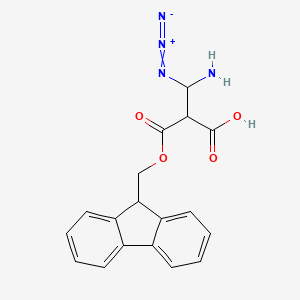
![N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-ylsulfonyl)aniline](/img/structure/B14799565.png)
![[(13S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B14799566.png)
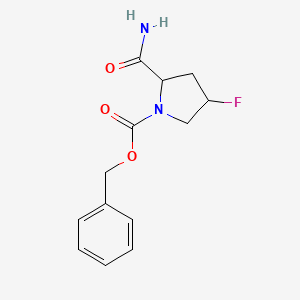
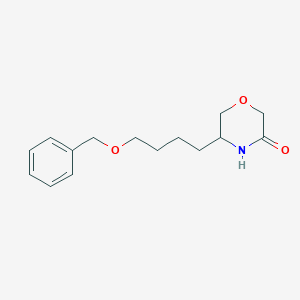

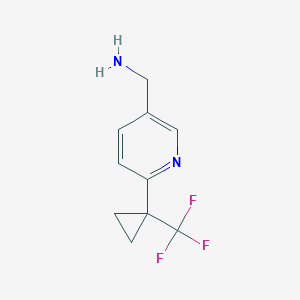

![tert-Butyl 1-benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B14799607.png)
![Yloxy)phosphoryl)amino]propanoate](/img/structure/B14799620.png)
